N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide
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Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide, commonly known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is a drug used in the treatment of type 2 diabetes mellitus. Dapagliflozin has been approved by the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of type 2 diabetes mellitus.
Scientific Research Applications
- TDAPA has been studied for its charge transport properties using impedance spectroscopy. It demonstrates p-type behavior in OFETs, with a charge carrier mobility of approximately 5.14 × 10-4 cm2/Vs .
- The PR-TPB complex, which includes TDAPA, exhibits good activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and yeast (including Candida albicans) .
- TDAPA’s molecular structure allows for resonance-assisted hydrogen bonding (RAHB), which influences its properties .
- A related compound, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), has been used to prepare polyimides with desirable thermal, soluble, and hydrophobic properties .
Organic Field Effect Transistors (OFETs)
Redox Mediation and Catalysis
Antibacterial and Antifungal Activity
Hydrogen Bonding Studies
Polyimides and Thermal Properties
Organic Light-Emitting Diodes (OLEDs)
properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-5-28(6-2)21-15-17(4)24-23(27-21)26-20-12-10-19(11-13-20)25-22(29)18-9-7-8-16(3)14-18/h7-15H,5-6H2,1-4H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCAJGVPFDWMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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